molecular formula C14H14ClFN2O2 B11792151 3-(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

3-(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B11792151
M. Wt: 296.72 g/mol
InChI Key: MZNBLZDDSCDLOL-UHFFFAOYSA-N
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Description

3-(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a 4-chloro-2-fluorophenyl group and a propanoic acid moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the 4-chloro-2-fluorophenyl group via electrophilic aromatic substitution. The final step involves the addition of the propanoic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-2-fluorophenyl)propanoic acid
  • 4-Chloro-2-fluorohydrocinnamic acid
  • 3-Chloro-4-fluorophenylboronic acid

Uniqueness

Compared to similar compounds, 3-(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to the presence of the pyrazole ring and the specific substitution pattern. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H14ClFN2O2

Molecular Weight

296.72 g/mol

IUPAC Name

3-[1-(4-chloro-2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid

InChI

InChI=1S/C14H14ClFN2O2/c1-8-11(4-6-14(19)20)9(2)18(17-8)13-5-3-10(15)7-12(13)16/h3,5,7H,4,6H2,1-2H3,(H,19,20)

InChI Key

MZNBLZDDSCDLOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=C(C=C(C=C2)Cl)F)C)CCC(=O)O

Origin of Product

United States

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